![molecular formula C18H18O3 B1671057 Erteberel CAS No. 533884-09-2](/img/structure/B1671057.png)
Erteberel
描述
Erteberel, also known as LY-500307 or SERBA-1, is a synthetic, nonsteroidal estrogen that acts as a selective ERβ agonist . It is under development by Eli Lilly for the treatment of schizophrenia . It was specifically under investigation for the treatment of negative symptoms and cognitive impairment associated with the condition . As of 2015, it was in phase II clinical trials for this indication in the United States .
Molecular Structure Analysis
Erteberel has a molecular formula of C18H18O3 and a molar mass of 282.339 g/mol . Its IUPAC name is (3aS,4R,9bR)-4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol . It is a benzopyran derivative that selectively targets estrogen receptor (ER) beta .科学研究应用
Treatment of Schizophrenia
Erteberel is under development for the treatment of schizophrenia, particularly targeting the negative symptoms and cognitive impairments associated with the condition . It acts as a selective estrogen receptor beta (ERβ) agonist, which may play a crucial role in modulating cognitive function and mood .
Cognitive Function Enhancement
Due to its selective action on ERβ, Erteberel has potential applications in enhancing cognitive functions. This could be particularly beneficial in conditions characterized by cognitive decline, such as Alzheimer’s disease .
Mood Disorders
Erteberel has been studied for its effects on mood symptoms, especially in women with past perimenopausal depression. It may help stabilize mood fluctuations after the withdrawal of estradiol therapy .
Benign Prostatic Hyperplasia
Although development was discontinued for this indication, Erteberel reached phase II clinical studies for the treatment of benign prostatic hyperplasia. It was investigated for its potential to improve symptoms in men with the condition .
Glioblastoma Treatment
Erteberel has been proposed as a novel treatment option for glioblastoma. Its selective activation of ERβ could offer a new approach to combat this aggressive form of brain cancer .
Menopausal Symptoms Management
The drug’s ability to act selectively on estrogen receptors suggests that it could be used to manage symptoms associated with menopause, such as hot flashes and osteoporosis, without the side effects of traditional hormone replacement therapy .
Estrogen Receptor Research
As a selective ERβ agonist, Erteberel serves as a valuable tool in scientific research to understand the role of estrogen receptors, particularly ERβ, in various physiological and pathological processes .
Neuroprotective Agent
Research indicates that selective ERβ agonists like Erteberel may have neuroprotective properties. This could lead to applications in preventing or slowing the progression of neurodegenerative diseases .
安全和危害
未来方向
Erteberel is under clinical development by Eli Lilly and Co and currently in Phase II for Post Menopausal Mood Disorder . It has been used in trials studying the treatment of Benign Prostatic Hyperplasia . It was also under development for the treatment of negative symptoms, cognitive impairment associated with schizophrenia (CIAS) .
作用机制
Target of Action
Erteberel, also known as LY500307, is a synthetic, nonsteroidal estrogen that acts as a selective estrogen receptor beta (ERβ) agonist . It has a 14-fold binding selectivity for the ERβ over the ERα .
Mode of Action
Erteberel interacts with its primary target, the ERβ, by binding to it. This binding triggers a series of biochemical reactions that lead to the activation of the ERβ . Although selective for the ERβ, erteberel loses its selectivity at high dosages and activates the ERα as well, producing effects such as suppression of gonadal testosterone production in men .
Biochemical Pathways
It is known that the activation of erβ can lead to various downstream effects, including the modulation of several pathways related to apoptosis, cell cycle, and dna damage response .
Result of Action
Erteberel’s action results in molecular and cellular effects that are primarily related to its role as an ERβ agonist. It has been used in trials studying the treatment of benign prostatic hyperplasia and is under development for the treatment of schizophrenia . It has also been proposed as a potential novel treatment for glioblastoma .
属性
IUPAC Name |
(3aS,4R,9bR)-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2/t14-,15+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIESSJVMWNJCGZ-VKJFTORMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)C3=C(C=CC(=C3)O)O[C@H]2C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201547 | |
Record name | Erteberel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erteberel | |
CAS RN |
533884-09-2 | |
Record name | (3aS,4R,9bR)-1,2,3,3a,4,9b-Hexahydro-4-(4-hydroxyphenyl)cyclopenta[c][1]benzopyran-8-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533884-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erteberel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0533884092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erteberel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07933 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Erteberel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERTEBEREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZUL6758TZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。